molecular formula C9H18ClNO4S2 B13614063 n-Butyl-1-chloro-n-(1,1-dioxidotetrahydrothiophen-3-yl)methanesulfonamide

n-Butyl-1-chloro-n-(1,1-dioxidotetrahydrothiophen-3-yl)methanesulfonamide

Cat. No.: B13614063
M. Wt: 303.8 g/mol
InChI Key: ONRWLLAGOMPIAS-UHFFFAOYSA-N
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Description

n-Butyl-1-chloro-n-(1,1-dioxidotetrahydrothiophen-3-yl)methanesulfonamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a sulfonamide group, a butyl chain, and a tetrahydrothiophene ring with a dioxido substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Butyl-1-chloro-n-(1,1-dioxidotetrahydrothiophen-3-yl)methanesulfonamide typically involves multiple steps. One common method includes the chlorination of a precursor compound followed by the introduction of the sulfonamide group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Quality control measures are essential to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

n-Butyl-1-chloro-n-(1,1-dioxidotetrahydrothiophen-3-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.

    Medicine: Research is ongoing to evaluate its efficacy in treating certain medical conditions.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Butyl-1-chloro-n-(1,1-dioxidotetrahydrothiophen-3-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • n-Butyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide
  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

Uniqueness

n-Butyl-1-chloro-n-(1,1-dioxidotetrahydrothiophen-3-yl)methanesulfonamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its structural features provide distinct properties that can be leveraged in different scientific and industrial applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H18ClNO4S2

Molecular Weight

303.8 g/mol

IUPAC Name

N-butyl-1-chloro-N-(1,1-dioxothiolan-3-yl)methanesulfonamide

InChI

InChI=1S/C9H18ClNO4S2/c1-2-3-5-11(17(14,15)8-10)9-4-6-16(12,13)7-9/h9H,2-8H2,1H3

InChI Key

ONRWLLAGOMPIAS-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)CCl

Origin of Product

United States

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